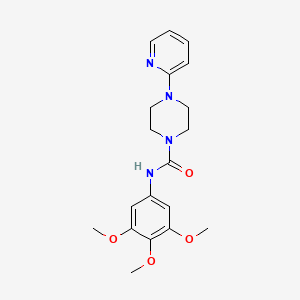
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide" often involves multi-step reactions including acylation, deprotection, and salt formation. An example is the scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which was synthesized from 4-aminopyridine and N,N′-carbonyldiimidazole through these steps, demonstrating the complexity and efficiency of synthesizing such compounds (Wei et al., 2016).
Molecular Structure Analysis
Molecular interaction and structure-activity relationships play a crucial role in determining the efficacy of compounds. For instance, molecular orbital methods have been used to analyze the conformational stability and interaction with receptors, as seen in studies of cannabinoid receptor antagonists (Shim et al., 2002). Such analyses are pivotal for understanding the molecular basis of the compound's activity.
Chemical Reactions and Properties
Compounds similar to "4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide" undergo various chemical reactions that modify their pharmacological properties. For example, piperazinyl compounds have been modified to enhance their anti-angiogenic and DNA cleavage activities, showcasing the potential for targeted therapeutic applications (Kambappa et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, stability, and crystalline structure, are critical for drug formulation and delivery. X-ray diffraction and DFT studies are commonly used to elucidate these properties, providing insights into the compound's suitability for further development (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, binding affinity, and specificity to target receptors, are essential for the compound's efficacy as a therapeutic agent. Studies often focus on the optimization of these properties through chemical modifications, aiming to improve potency and reduce side effects (Nie et al., 2020).
Propriétés
IUPAC Name |
4-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-15-12-14(13-16(26-2)18(15)27-3)21-19(24)23-10-8-22(9-11-23)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZWJNBAFZJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4535927.png)
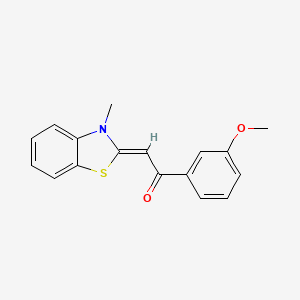

![N-cyclohexyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4535954.png)
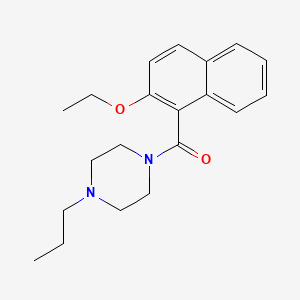
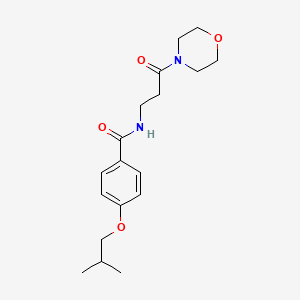
![4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4535974.png)
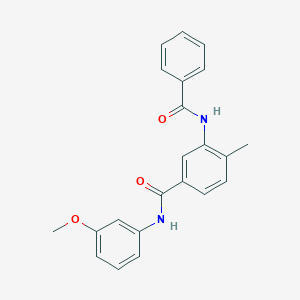
![ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4535983.png)

![2-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4536003.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4536019.png)
![3-(2-pyridinylmethyl)-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4536026.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4536031.png)